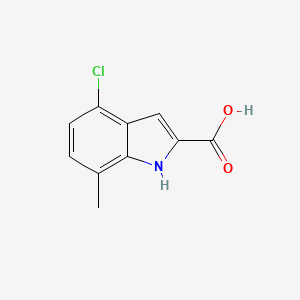

4-chloro-7-methyl-1H-indole-2-carboxylic Acid

Description

4-Chloro-7-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative featuring a chlorine atom at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 2 of the indole ring. Its synthesis typically involves coupling indole carboxylic acids with benzylic amines, as demonstrated in analogous procedures for related compounds .

The molecular formula of this compound is C₁₀H₈ClNO₂ (molecular weight: 223.63 g/mol). Its structure is defined by the SMILES string CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl, reflecting the positions of substituents critical for its physicochemical and biological properties .

Properties

IUPAC Name |

4-chloro-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYHOVIKRXVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-7-methyl-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with appropriate reagents under acidic conditions to yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-chloro-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

4-chloro-7-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The following table highlights key structural analogs and their similarity to 4-chloro-7-methyl-1H-indole-2-carboxylic acid, based on Tanimoto similarity scores and substituent positions:

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| 7-Chloro-1H-indole-2-carboxylic acid | 28899-75-4 | Cl (7), COOH (2) | 0.97 | No methyl group at position 7 |

| 5-Chloro-7-methyl-1H-indole-2-carboxylic acid | — | Cl (5), CH₃ (7), COOH (2) | — | Chlorine shifted to position 5 |

| 7-Chloro-1H-indole-4-carboxylic acid | 588688-45-3 | Cl (7), COOH (4) | 0.83 | Carboxylic acid at position 4 |

| 6-Chloro-1H-indole-3-carboxylic acid | 766557-02-2 | Cl (6), COOH (3) | 0.82 | Substituents at positions 3 and 6 |

| 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | 289483-79-0 | CH₃ (4), NO₂ (7), COOH (2) | — | Nitro group replaces chlorine |

Notes:

Physicochemical Properties

Substituents profoundly influence solubility, acidity, and stability:

| Compound Name | Molecular Formula | pKa (Predicted) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₁₀H₈ClNO₂ | ~4.5* | — | — |

| 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | C₁₀H₈N₂O₄ | 4.12 | 532.3 | 1.544 |

| 5-Chloro-7-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | — | — | — |

Notes:

- The nitro group in 4-methyl-7-nitro-1H-indole-2-carboxylic acid increases acidity (pKa 4.12) compared to chlorine-substituted analogs due to stronger electron-withdrawing effects .

Biological Activity

4-Chloro-7-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their roles in various biological processes. These compounds have been studied extensively for their potential as therapeutic agents in treating diseases such as cancer and viral infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has shown the ability to inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. It binds to the ATP-binding sites of these enzymes, preventing phosphorylation and subsequent activation of target proteins.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound can induce apoptosis in cancer cells.

Interaction with Biological Molecules

This compound interacts with various biomolecules:

- Transport and Distribution : The compound can be absorbed by cells through passive diffusion or active transport mechanisms. Its distribution within tissues is mediated by specific transporters.

- Metabolism : It is metabolized by cytochrome P450 enzymes in the liver, leading to metabolites that may exhibit different biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, related compounds have been shown to inhibit HIV integrase activity effectively:

- IC50 Values : A study reported that optimized derivatives of indole-2-carboxylic acid exhibited IC50 values as low as 3.11 μM against HIV integrase, indicating strong inhibitory effects .

Anticancer Properties

The anticancer properties of this compound have been demonstrated in various laboratory settings:

- Dosage Effects : In animal models, low to moderate doses effectively inhibited tumor growth without significant toxicity. This suggests a favorable therapeutic window for potential clinical applications.

Case Studies and Experimental Data

Q & A

Q. What are the common synthetic routes for 4-chloro-7-methyl-1H-indole-2-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the indole core. For example, formylation at specific positions (e.g., C2 or C7) followed by hydrolysis and reduction can yield hydroxymethyl intermediates, as demonstrated in the synthesis of related indole-2-carboxylic acids . Key intermediates should be characterized using NMR (e.g., , ) to confirm substituent positions and mass spectrometry (MS) to verify molecular weight. Purity can be assessed via HPLC or melting point analysis. If intermediates are unstable (e.g., hydroxy acids), direct use in subsequent reactions without full purification may be necessary .

Q. How can researchers experimentally determine missing physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer : When literature data are absent (as noted for similar indole derivatives ), conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine melting points. Solubility can be tested in solvents (e.g., DMSO, methanol) via sequential dilution and visual inspection or UV-Vis spectroscopy. For stability, perform accelerated degradation studies under varying pH, temperature, and light conditions, monitored by HPLC or FTIR .

Advanced Research Questions

Q. How can regioselective functionalization challenges (e.g., introducing chloro/methyl groups) be addressed during synthesis?

- Methodological Answer : Regioselectivity in indole chemistry often relies on directing groups or catalysts. For example, formylation at C7 in indole derivatives can be achieved using Vilsmeier-Haack conditions, while C2 modifications may require protective strategies . Chlorination can be optimized using electrophilic reagents (e.g., -chlorosuccinimide) under controlled temperatures. Computational modeling (e.g., DFT) may predict reactive sites, and LC-MS can track reaction progress .

Q. How should researchers interpret contradictory data on the compound’s stability under reactive conditions?

- Methodological Answer : While stability under storage is reported for similar compounds , reactive conditions (e.g., acidic/basic environments) require empirical testing. Design experiments using kinetic studies (e.g., time-dependent HPLC analysis) to monitor degradation. For example, assess the impact of borohydride reductions or coupling reactions on the indole core. Cross-reference with safety data on related compounds (e.g., decomposition products or incompatibilities ).

Q. What methodologies are suitable for evaluating the bioactivity of this compound in cancer research?

- Methodological Answer : Use in vitro cell viability assays (e.g., MTT or resazurin-based protocols) across cancer cell lines, as demonstrated for indole-2-carboxylic acid derivatives . For mechanistic insights, combine with apoptosis assays (e.g., Annexin V staining) and Western blotting to track protein markers. Dose-response curves and synergy analysis (e.g., Chou-Talalay method) can quantify interactions with other anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.